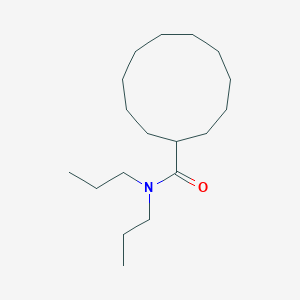
Carbanide;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;iron(2+), also known as iron carbide, is a compound consisting of iron and carbon. It is an important material in various fields due to its unique properties, such as high hardness, magnetic characteristics, and chemical stability. This compound is often encountered in the form of nanoparticles and has significant applications in both industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbanide;iron(2+) can be synthesized through various methods, including chemical vapor deposition, thermal decomposition, and sol-gel processes. One common method involves the reduction of iron salts with carbon-containing gases at high temperatures. For instance, iron chloride can be reduced with methane or carbon monoxide to produce iron carbide.
Industrial Production Methods: In industrial settings, iron carbide is typically produced through the carbothermic reduction of iron oxides. This process involves heating iron ore with carbon at high temperatures in a blast furnace. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Carbanide;iron(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with oxygen, forming iron oxides and releasing carbon dioxide. In reduction reactions, it can be converted back to metallic iron and carbon.
Common Reagents and Conditions: Common reagents used in reactions with carbanide;iron(2+) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of carbanide;iron(2+) include iron oxides, metallic iron, and various carbon compounds. For example, oxidation with oxygen produces iron(III) oxide and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Carbanide;iron(2+) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including Fischer-Tropsch synthesis for producing hydrocarbons from carbon monoxide and hydrogen. In biology and medicine, iron carbide nanoparticles are explored for their potential in magnetic resonance imaging (MRI) and targeted drug delivery due to their magnetic properties. In industry, it is used in the production of hard and wear-resistant materials, such as cutting tools and abrasives.
Wirkmechanismus
The mechanism by which carbanide;iron(2+) exerts its effects is primarily through its interaction with other molecules and compounds. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. Its magnetic properties are utilized in medical imaging and targeted therapies, where the nanoparticles can be directed to specific sites in the body using external magnetic fields.
Vergleich Mit ähnlichen Verbindungen
Carbanide;iron(2+) can be compared with other iron-containing compounds, such as iron oxides and iron nitrides. While iron oxides are widely used for their magnetic properties and stability, iron carbide offers higher hardness and wear resistance. Iron nitrides, on the other hand, are known for their high thermal stability and are used in high-temperature applications. The unique combination of hardness, magnetic properties, and chemical stability makes carbanide;iron(2+) a valuable material in various fields.
List of Similar Compounds:- Iron(III) oxide (Fe2O3)
- Iron(II) oxide (FeO)
- Iron nitride (Fe3N)
- Iron sulfide (FeS)
Eigenschaften
CAS-Nummer |
90143-29-6 |
|---|---|
Molekularformel |
CH3Fe+ |
Molekulargewicht |
70.88 g/mol |
IUPAC-Name |
carbanide;iron(2+) |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1;+2 |
InChI-Schlüssel |
PWHUHOKYCAPXIB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)


![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)




